N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMOLLHLXLROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules .
- Employed in the development of new materials and catalysts .
Biology:
- Investigated for its potential as a pharmaceutical intermediate .
- Studied for its biological activity and potential therapeutic applications .
Medicine:
- Explored for its potential use in drug development .
- Evaluated for its pharmacological properties and efficacy in treating various conditions .
Industry:
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and their implications for physicochemical and pharmacological properties:
Pharmacological and Metabolic Insights
- Metabolism : Sulfur-containing groups (e.g., methylsulfanyl) are prone to oxidation or conjugation (e.g., glutathione), altering clearance rates vs. N-ethyl or aryl derivatives . In contrast, halogenated analogs (e.g., 4-chlorophenyl) may undergo slower hepatic metabolism due to reduced electron density .
- Receptor Interactions: YM580’s trifluoromethyl and cyano groups create strong van der Waals and dipole interactions with AR, achieving sub-micromolar potency. The target compound’s smaller substituents may favor different target profiles .
Crystallographic and Conformational Data
- Piperazine rings in analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) adopt chair conformations, with substituents influencing packing via hydrogen bonds (N–H⋯O) . The target compound’s methylsulfanyl chain may disrupt crystal packing, reducing melting points compared to halogenated derivatives .
Biological Activity
N,4-Dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions with prostaglandin receptors and its implications in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 226.34 g/mol
This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various biological activities.
Research indicates that this compound acts as an antagonist of the prostaglandin F receptor (FP). This action is crucial for modulating uterine contractions and has potential applications in obstetrics, particularly in the management of preterm labor and dysmenorrhea. The compound's ability to block FP receptors prevents the physiological effects induced by prostaglandins, which are known to promote uterine contractions during labor .
1. Antagonistic Effects on Prostaglandin Receptors
The primary biological activity of this compound is its antagonistic effect on FP receptors. This mechanism has been explored in several studies:
- Study Findings : In vitro assays demonstrated that this compound effectively inhibits FP receptor activation, leading to reduced uterine contractility. This effect was quantified using IC values that indicate the concentration required to inhibit 50% of the receptor activity .
2. Potential Applications in Obstetrics
Given its mechanism of action, this compound may be beneficial in clinical settings for:
- Preterm Labor Management : By inhibiting uterine contractions, it could serve as a therapeutic agent to delay labor.
- Dysmenorrhea Treatment : Its pain-relieving properties could alleviate menstrual cramps by reducing uterine activity.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions involving piperazine derivatives and functionalized ethylamines. Key steps include nucleophilic substitution, carboxamide coupling, and sulfur-containing group incorporation. Optimization involves:
- Temperature control : Maintaining 0–5°C during carbodiimide-mediated coupling to prevent side reactions .
- Solvent selection : Dichloromethane or ethanol for solubility and stability of intermediates .
- Catalysts : Triethylamine or DMAP (dimethylaminopyridine) to enhance coupling efficiency .
- Characterization : NMR (¹H/¹³C) and LC-MS are critical for verifying purity and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Structural confirmation :
- NMR spectroscopy : Assigns proton environments (e.g., methylsulfanyl group at δ 2.1–2.3 ppm) and piperazine ring conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₂N₃OS requires m/z 268.1486) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing cloned receptors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across similar piperazine derivatives?
- Approach :
- Structural benchmarking : Compare substituent effects (e.g., methylsulfanyl vs. fluorophenyl groups) using molecular docking to identify binding site interactions .
- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., cAMP modulation for GPCR targets) to control for assay variability .
- Case study : A 2024 study found that 3-chlorophenyl analogs showed higher D₂ receptor affinity than fluorophenyl derivatives, attributed to enhanced lipophilicity .
Q. What computational strategies are effective for predicting this compound’s three-dimensional conformation and target interactions?
- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., water/ethanol) to model piperazine ring flexibility and sulfanyl group orientation .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like 5-HT₁A receptors. Validate with mutagenesis data .
- QSAR modeling : Train models on analogs (e.g., PubChem data) to correlate substituent electronegativity with activity .
Q. How can synthetic yields be improved while minimizing by-products like oxidized sulfanyl derivatives?
- Mitigation strategies :
- Inert atmosphere : Use argon/nitrogen to prevent sulfoxide formation during coupling .
- Additives : Thiourea or DTT (dithiothreitol) to stabilize thioether groups .
- Process optimization : Flow chemistry with immobilized catalysts (e.g., polymer-supported EDC) to enhance reproducibility and scale-up .
Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on this compound?
- Variable parameters :
- Substituent polarity : Compare methylsulfanyl with sulfonamide or hydroxyl groups to assess hydrophobicity effects .
- Piperazine substitution : Introduce N-alkyl vs. N-aryl groups to modulate steric hindrance .
- Assay design : Pair in vitro binding (e.g., SPR) with functional assays (e.g., β-arrestin recruitment) to distinguish affinity from efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?
- Root causes :
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, ion concentration) .
- Compound stability : Degradation in DMSO stock solutions over time, verified via LC-MS .
- Resolution : Collaborative inter-laboratory validation using standardized protocols .
Methodological Resources
- Synthetic protocols : Refer to 2025 studies on piperazine carboxamide derivatives for step-by-step guidelines .
- Computational tools : Open-source MD packages (GROMACS) and commercial docking software (Schrödinger) .
- Biological data : Public databases (ChEMBL, BindingDB) for benchmarking against analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
